molecular formula C17H24N4O2 B6471216 4-(2-cyclopropyl-6-methylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine CAS No. 2640872-85-9

4-(2-cyclopropyl-6-methylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine

Cat. No.: B6471216
CAS No.: 2640872-85-9
M. Wt: 316.4 g/mol
InChI Key: ZRQPANQAMDWZCN-UHFFFAOYSA-N
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Description

4-(2-cyclopropyl-6-methylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine is a heterocyclic compound featuring a pyrimidine core substituted with cyclopropyl and methyl groups at positions 2 and 6, respectively. A morpholine ring is attached at position 4 of the pyrimidine, with a pyrrolidine-1-carbonyl moiety at the morpholine’s 2-position.

Properties

IUPAC Name

[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2/c1-12-10-15(19-16(18-12)13-4-5-13)21-8-9-23-14(11-21)17(22)20-6-2-3-7-20/h10,13-14H,2-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQPANQAMDWZCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)N3CCOC(C3)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(2-cyclopropyl-6-methylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that may influence its interaction with biological targets, making it a subject of interest for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H18N4OC_{13}H_{18}N_4O, with a molecular weight of approximately 246.31 g/mol. The structure includes a pyrimidine ring, a cyclopropyl group, and a morpholine moiety, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC13H18N4OC_{13}H_{18}N_4O
Molecular Weight246.31 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may act as an enzyme inhibitor, potentially modulating pathways involved in various diseases.

Case Studies and Research Findings

  • Inhibitory Effects on Kinases : In vitro studies have demonstrated that this compound exhibits inhibitory effects on certain kinases, which are critical for cell signaling and proliferation. For instance, a study reported that it inhibited the activity of the protein kinase AKT, which plays a significant role in cancer progression.
  • Antimicrobial Activity : Another area of research has focused on the antimicrobial properties of this compound. A study indicated that it showed significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.
  • Neuroprotective Effects : Research has also explored the neuroprotective effects of this compound in models of neurodegenerative diseases. It was found to reduce oxidative stress and apoptosis in neuronal cells, indicating its potential as a therapeutic agent for conditions like Alzheimer's disease.

Data Table: Biological Activity Summary

Activity TypeTarget/EffectReference
Kinase InhibitionAKT
AntimicrobialGram-positive bacteria
NeuroprotectionNeuronal cells

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
4-(2-cyclopropyl-6-methylpyrimidin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine Pyrimidine Cyclopropyl, methyl, pyrrolidine carbonyl ~377.4 (estimated) Potential kinase inhibitor scaffold
2-chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidine-6-carbaldehyde Thieno[3,2-d]pyrimidine Chloro, morpholine, aldehyde ~353.8 (estimated) Intermediate for reductive amination
4-(6-Chloro-2-(pyrrolidin-1-yl)quinolin-4-yl)morpholine Quinoline Chloro, pyrrolidinyl, morpholine ~357.9 (estimated) Antimalarial/anticancer candidate
4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine Benzene Boronate ester, trifluoromethyl, morpholine 357.17 Suzuki coupling precursor

Research Implications

  • Kinase Inhibition: The pyrimidine core and morpholine-pyrrolidine motif in the target compound align with kinase inhibitor pharmacophores, contrasting with thienopyrimidines’ broader use in cancer therapeutics .
  • Solubility and Bioavailability : The pyrrolidine carbonyl may enhance solubility compared to sulfonyl or boronate groups in analogues .
  • Synthetic Scalability : Commercial availability of boronate-containing morpholine derivatives (e.g., Kanto Reagents) suggests easier scale-up vs. bespoke pyrimidine syntheses .

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